molecular formula C17H22BrF3N2O B12238383 3-(2-bromophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide

3-(2-bromophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide

Cat. No.: B12238383
M. Wt: 407.3 g/mol
InChI Key: JFGBIXTTXSZRJB-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide is an organic compound with a complex structure that includes a bromophenyl group, a trifluoroethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 2-bromobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is further reacted with 1-(2,2,2-trifluoroethyl)piperidine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide
  • 3-(2-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide
  • 3-(2-iodophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide

Uniqueness

The uniqueness of 3-(2-bromophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, trifluoroethyl group, and piperidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H22BrF3N2O

Molecular Weight

407.3 g/mol

IUPAC Name

3-(2-bromophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide

InChI

InChI=1S/C17H22BrF3N2O/c18-15-4-2-1-3-14(15)5-6-16(24)22-11-13-7-9-23(10-8-13)12-17(19,20)21/h1-4,13H,5-12H2,(H,22,24)

InChI Key

JFGBIXTTXSZRJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)CC(F)(F)F

Origin of Product

United States

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